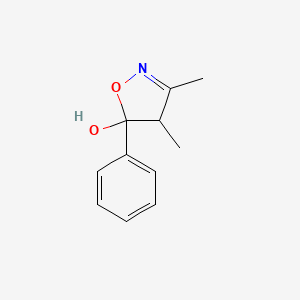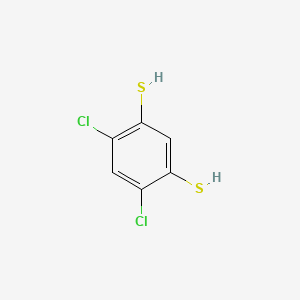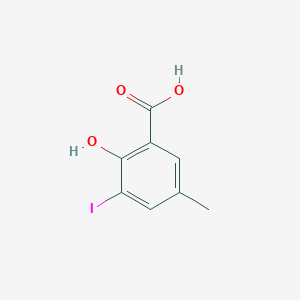
3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that contains an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethylphenylamine with glyoxal in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxazoles and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted oxazolines and phenyl derivatives.
Applications De Recherche Scientifique
3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoles: Similar in structure but contain nitrogen atoms in the ring.
Oxazoles: Differ by having an oxygen atom in the ring.
Thiazoles: Contain sulfur instead of oxygen in the ring.
Uniqueness
3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61184-63-2 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 |
Nom IUPAC |
3,4-dimethyl-5-phenyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C11H13NO2/c1-8-9(2)12-14-11(8,13)10-6-4-3-5-7-10/h3-8,13H,1-2H3 |
Clé InChI |
CUSSOPOFXOWOJO-UHFFFAOYSA-N |
SMILES |
CC1C(=NOC1(C2=CC=CC=C2)O)C |
SMILES canonique |
CC1C(=NOC1(C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B1658397.png)
![ethyl (2Z)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658400.png)

![(3R)-3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1658404.png)


![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-methoxyphenyl] 4-nitrobenzenesulfonate](/img/structure/B1658407.png)
![[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658410.png)
![[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1658411.png)


![4-[(2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-nitrobenzene-1-sulfonate](/img/structure/B1658416.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B1658417.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B1658419.png)
